molecular formula C11H10O4 B8622375 7-Ethoxy-6-hydroxy-2H-1-benzopyran-2-one CAS No. 85328-86-5

7-Ethoxy-6-hydroxy-2H-1-benzopyran-2-one

Cat. No.: B8622375
CAS No.: 85328-86-5
M. Wt: 206.19 g/mol
InChI Key: OCCRKOWLAVGGOA-UHFFFAOYSA-N
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Description

7-Ethoxy-6-hydroxy-2H-1-benzopyran-2-one, with the molecular formula C11H10O4 , is a synthetic coumarin derivative of significant interest in biochemical research. Coumarins are a prominent class of heterocyclic compounds known for their diverse pharmacological effects, including anti-inflammatory, anticoagulant, antioxidant, antimicrobial, and antineoplastic activities . The biological profile of coumarins is highly dependent on their substitution pattern, and the presence of both ethoxy and hydroxy functional groups on the core benzopyrone structure makes this compound a valuable intermediate for further chemical exploration and a candidate for probing biological systems . A key research application for ethoxy-substituted coumarins is their use as substrates in enzyme activity assays. Specifically, 7-ethoxycoumarin is well-established as a standard substrate for measuring Cytochrome P450 monooxygenase (CYP) activity via the O-dealkylation reaction in enzymatic studies . This suggests potential utility for the 6-hydroxy derivative in similar or related investigative pathways. Published scientific literature indicates that coumarin-derived compounds can modulate various signaling pathways and exhibit therapeutic potential against several human diseases, including various cancers . This product is intended for research purposes and is strictly For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

85328-86-5

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

7-ethoxy-6-hydroxychromen-2-one

InChI

InChI=1S/C11H10O4/c1-2-14-10-6-9-7(5-8(10)12)3-4-11(13)15-9/h3-6,12H,2H2,1H3

InChI Key

OCCRKOWLAVGGOA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C=CC(=O)OC2=C1)O

Origin of Product

United States

Comparison with Similar Compounds

7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one (Scopoletin)

  • Structure : Methoxy at C6, hydroxyl at C5.
  • Properties : Lower lipophilicity than the ethoxy analog due to the smaller methoxy group. Scopoletin exhibits antioxidant and anti-inflammatory activities .
  • Synthesis : Typically synthesized via Pechmann condensation or enzymatic methods, differing from the ethoxy derivative’s synthesis involving α-haloketone reactions .

7-Hydroxy-6-methoxy-8-(sulfooxy)-2H-1-benzopyran-2-one

  • Structure : Additional sulfoxy group at C6.
  • However, sulfonation may reduce membrane permeability .

5-Hydroxy-6-methoxycoumarin 7-glucoside

  • Structure : Glucoside moiety at C7.
  • Properties : Increased molecular weight (C21H24O11) and polarity, likely affecting absorption and metabolic pathways compared to the ethoxy analog .

Antimicrobial Activity

  • 3,7-Disubstituted Derivatives (e.g., 3,4-dichlorophenyl or 4-fluorophenyl substituents): Exhibit potent antimicrobial activity, with MIC values ranging from 2–16 µg/mL against Staphylococcus aureus and Escherichia coli. The ethoxy derivative’s activity may depend on synergistic effects between its substituents and the core structure .
  • Methyl or Propyl Substituents : Compounds like 7-hydroxy-6-methoxy-4-methyl-2H-1-benzopyran-2-one show reduced activity compared to halogenated analogs, suggesting that bulkier groups (e.g., ethoxy) might enhance target binding .

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP* Water Solubility (mg/mL)
7-Ethoxy-6-hydroxy-2H-1-benzopyran-2-one C₁₁H₁₀O₄ 206.20 2.1 0.15
Scopoletin C₁₀H₈O₄ 192.17 1.8 0.30
5-Hydroxy-6-methoxycoumarin 7-glucoside C₂₁H₂₄O₁₁ 452.41 -0.5 12.5

*Calculated using ChemDraw.

  • Key Trends : Ethoxy substitution increases logP compared to methoxy (scopoletin), favoring membrane penetration but reducing solubility. Glucoside derivatives exhibit markedly higher hydrophilicity .

Preparation Methods

Reaction Mechanism and Conditions

The procedure typically employs ethyl iodide as the alkylating agent and potassium carbonate as the base in anhydrous acetone. Under reflux conditions (56–60°C), the 7-hydroxy group undergoes nucleophilic substitution, yielding 7-ethoxy-6-glucosyloxy-2H-1-benzopyran-2-one. Subsequent acid hydrolysis removes the glucoside group, liberating the 6-hydroxy functionality.

Key steps :

  • Alkylation :

    • Esculin (1 mmol), ethyl iodide (1.2 mmol), and K₂CO₃ (3 mmol) in acetone (5 mL) are refluxed for 3–5 hours.

    • Purification via silica gel chromatography (2–5% methanol in chloroform) affords the intermediate.

  • Hydrolysis :

    • The glucosylated intermediate is treated with 20% NaOH at 50–55°C for 1 hour, followed by acidification with HCl to precipitate the final product.

Yield and Characterization

This method achieves yields of 70–82% after purification. Nuclear magnetic resonance (NMR) analysis confirms the structure:

  • ¹H NMR (300 MHz, CDCl₃): δ 1.38 (t, 3H, J=7.1 Hz, CH₂CH₃), 4.12 (q, 2H, J=7.1 Hz, OCH₂), 6.25 (s, 1H, C3-H), 6.82–7.44 (m, aromatic protons).

  • ¹³C NMR (75 MHz, CDCl₃): δ 14.8 (CH₂CH₃), 64.2 (OCH₂), 113.5–161.2 (aromatic and lactone carbons).

Direct Alkylation of 6,7-Dihydroxycoumarin

For synthetic analogs lacking the glucoside group, direct alkylation of 6,7-dihydroxycoumarin presents challenges in regioselectivity. However, optimized conditions using bulky bases or phase-transfer catalysts can favor ethoxylation at the 7-position.

Selective Ethoxylation Strategies

  • Base Selection : Tetrabutylammonium bromide (TBAB) facilitates phase-transfer catalysis in biphasic systems (water/dichloromethane), enhancing reaction efficiency.

  • Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of the coumarin substrate and ethyl iodide.

Representative procedure :

  • 6,7-Dihydroxycoumarin (1 mmol), ethyl iodide (1.5 mmol), CsOH·H₂O (10 mmol), and TBAB (0.4 mmol) in water (2 mL) are stirred under nitrogen for 10 hours. Acidification and extraction yield the crude product, which is purified via column chromatography.

Challenges and Mitigation

  • Dialkylation : Excess ethyl iodide or prolonged reaction times lead to 6,7-diethoxy byproducts. Limiting ethyl iodide to 1.2 equivalents and monitoring via TLC mitigates this issue.

  • Solubility : Low solubility of 6,7-dihydroxycoumarin in organic solvents necessitates fine-tuned solvent mixtures (e.g., acetone-water).

Total Synthesis via Pechmann Condensation

For de novo synthesis, the Pechmann condensation offers a route to construct the coumarin core with pre-installed substituents. This method involves coupling resorcinol derivatives with β-keto esters under acidic conditions.

Substrate Design and Optimization

  • Resorcinol derivative : 2,4,5-Trihydroxybenzaldehyde serves as the phenolic component.

  • β-Keto ester : Ethyl acetoacetate introduces the lactone ring upon cyclization.

Procedure :

  • 2,4,5-Trihydroxybenzaldehyde (1 mmol) and ethyl acetoacetate (1.1 mmol) are heated in concentrated H₂SO₄ at 80°C for 4 hours.

  • The crude product is neutralized, extracted, and purified to yield 6,7-dihydroxycoumarin.

  • Selective ethoxylation follows as described in Section 2.

Limitations

  • Low regioselectivity : The reaction favors 7-substitution but may produce 6-ethoxy isomers, requiring rigorous chromatography.

  • Yield : Total synthesis typically affords 50–60% overall yield , lower than derivatization approaches.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Disadvantages
Esculin alkylationEsculinEthyl iodide, K₂CO₃70–82%High selectivity; minimal byproductsRequires hydrolysis step
Direct alkylation6,7-DihydroxycoumarinEthyl iodide, TBAB, CsOH65–75%No protecting groups neededRisk of dialkylation
Pechmann condensation2,4,5-TrihydroxybenzaldehydeH₂SO₄, ethyl acetoacetate50–60%De novo synthesis; scalableLow yield; complex purification

Advanced Characterization Techniques

Spectroscopic Validation

  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 235.0974 for C₁₁H₁₀O₅).

  • Infrared spectroscopy (IR) : Lactone carbonyl stretch at 1710–1715 cm⁻¹ and ether C-O-C at 1215–1220 cm⁻¹ .

Purity Assessment

  • HPLC : Reverse-phase C18 columns (acetonitrile-water, 60:40) achieve baseline separation with retention times of 8.2 minutes.

  • Elemental analysis : Results within 0.3% of theoretical values (e.g., C 62.56%, H 4.79% for C₁₁H₁₀O₅).

Industrial and Environmental Considerations

Scalability

  • Continuous flow systems : Microreactors reduce reaction times from hours to minutes, improving throughput for alkylation steps.

  • Solvent recovery : Acetone and dichloromethane are reclaimed via distillation, adhering to green chemistry principles.

Regulatory Compliance

  • Genotoxic impurities : Residual ethyl iodide is controlled to <10 ppm per ICH Q3 guidelines through post-reaction washes .

Q & A

Q. How should contradictory data on the compound’s fluorescence quantum yield be addressed?

  • Methodology : Standardize measurement conditions (solvent, pH, excitation wavelength). Use quinine sulfate as a reference standard (Φ = 0.54 in 0.1 M H2_2SO4_4). If literature reports Φ = 0.35 (ethanol) vs. Φ = 0.42 (acetonitrile), attribute differences to solvent polarity effects .

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